molecular formula C7H7Cl2N3S B14599128 N-(4,6-Dichloropyridin-2-yl)-N'-methylthiourea CAS No. 61014-45-7

N-(4,6-Dichloropyridin-2-yl)-N'-methylthiourea

Katalognummer: B14599128
CAS-Nummer: 61014-45-7
Molekulargewicht: 236.12 g/mol
InChI-Schlüssel: PFYFIKCXNYWZJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, and a thiourea group attached to the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea typically involves the reaction of 4,6-dichloropyridine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carbonyl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Sulfonyl derivatives.

    Reduction Reactions: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    4,6-Dichloropyrimidine: A structurally related compound with similar reactivity and applications.

    N-(4,6-Dichloropyridin-2-yl)acetamide: Another derivative with potential biological activities.

Comparison: N-(4,6-Dichloropyridin-2-yl)-N’-methylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. Compared to 4,6-dichloropyrimidine, it may exhibit different reactivity and selectivity in chemical reactions. The presence of the methyl group in N-(4,6-Dichloropyridin-2-yl)acetamide may influence its biological activity and pharmacokinetic properties.

Eigenschaften

CAS-Nummer

61014-45-7

Molekularformel

C7H7Cl2N3S

Molekulargewicht

236.12 g/mol

IUPAC-Name

1-(4,6-dichloropyridin-2-yl)-3-methylthiourea

InChI

InChI=1S/C7H7Cl2N3S/c1-10-7(13)12-6-3-4(8)2-5(9)11-6/h2-3H,1H3,(H2,10,11,12,13)

InChI-Schlüssel

PFYFIKCXNYWZJD-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)NC1=NC(=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.